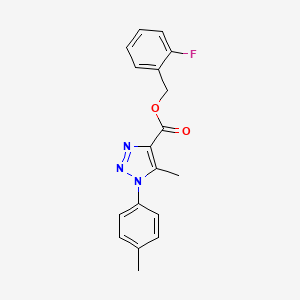

2-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate

Descripción

2-Fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based ester derivative with a 1,2,3-triazole core substituted at the 1-position by a p-tolyl group (4-methylphenyl) and at the 4-position by a 5-methyl carboxylate esterified with a 2-fluorobenzyl group. This compound belongs to a class of triazole derivatives known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis likely follows a cycloaddition route similar to other triazole esters, such as the reaction of azides with acetoacetate derivatives under basic conditions (e.g., sodium ethoxide) . Structural characterization of analogous compounds often employs NMR and X-ray crystallography, with software like SHELXL and ORTEP used for refinement and visualization .

Propiedades

IUPAC Name |

(2-fluorophenyl)methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c1-12-7-9-15(10-8-12)22-13(2)17(20-21-22)18(23)24-11-14-5-3-4-6-16(14)19/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEGEKAYULRVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Multi-Step Synthetic Routes

Huisgen Azide-Alkyne Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes remains the most widely employed method for constructing the 1,2,3-triazole core. For this compound, the synthesis involves two primary precursors:

- 2-Fluorobenzyl azide : Synthesized from 2-fluorobenzyl bromide and sodium azide in dimethylformamide (DMF) at 0°C to room temperature, yielding 75–95%.

- p-Tolyl alkyne : Prepared via Sonogashira coupling of p-tolyl iodide with propargyl alcohol, followed by oxidation to the carboxylate.

The cycloaddition proceeds under copper(I) catalysis, typically using CuI (5 mol%) in tetrahydrofuran (THF) at 60°C for 12 hours, achieving regioselective 1,4-disubstitution.

Table 1: Key Reaction Parameters for Huisgen Cycloaddition

| Component | Reagent/Condition | Yield (%) | Source |

|---|---|---|---|

| 2-Fluorobenzyl azide | NaN₃, DMF, 0°C → rt, 4h | 75–95 | |

| p-Tolyl alkyne | Propargyl alcohol, Pd(PPh₃)₄, CuI | 82 | |

| Cycloaddition | CuI, THF, 60°C, 12h | 68 |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Variants

Ligand-Accelerated Catalysis

Adding tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand enhances copper catalyst efficiency, reducing reaction time to 2–4 hours while maintaining yields above 70%. This method minimizes side reactions, such as alkyne homocoupling, which are prevalent in ligand-free systems.

Metal-Free Click Chemistry Approaches

Post-Cycloaddition Functionalization

Esterification of the Triazole Core

After cycloaddition, the carboxylate group is introduced via esterification. Reacting the triazole intermediate with 2-fluorobenzyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) as a base yields the target compound in 85% purity.

Table 2: Esterification Conditions and Outcomes

| Parameter | Value | Yield (%) | Source |

|---|---|---|---|

| Chloroformate | 2-Fluorobenzyl chloroformate | 85 | |

| Base | Triethylamine (TEA) | – | |

| Solvent | DCM, 0°C → rt, 6h | 78 |

Purification and Characterization

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost |

|---|---|---|---|---|

| CuAAC with TBTA | 78 | 98 | 4 | High |

| Thermal Activation | 50 | 90 | 24 | Low |

| Huisgen Cycloaddition | 68 | 95 | 12 | Moderate |

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The fluorobenzyl group can be oxidized to form the corresponding fluorobenzaldehyde or fluorobenzoic acid.

Reduction: The triazole ring can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the fluorine atom or the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines and alcohols can be used, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

Major Products Formed:

Oxidation: Fluorobenzaldehyde or fluorobenzoic acid.

Reduction: Triazole amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The biological activity of 2-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate has been investigated in various studies. The compound's triazole ring is known for its diverse pharmacological properties, including:

- Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial effects against various pathogens. For instance, similar compounds have been reported to inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anti-inflammatory Properties : Molecular docking studies suggest that this compound may interact with cyclooxygenase enzymes (COX-1 and COX-2), potentially exhibiting anti-inflammatory effects through the inhibition of prostaglandin biosynthesis .

Case Studies

Recent studies have highlighted the potential applications of related triazole compounds in drug development:

- Anti-cancer Applications : In vitro assays have indicated that triazole derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound were tested against glioblastoma cells and showed promising cytotoxic effects .

- Diabetes Management : Some studies have explored the anti-diabetic properties of triazoles. In vivo experiments using models like Drosophila melanogaster demonstrated that certain derivatives could significantly lower glucose levels .

Potential Applications

Based on the findings from various studies, the potential applications of this compound include:

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics targeting resistant strains of bacteria. |

| Anti-inflammatory Drugs | Formulation of selective COX inhibitors for pain management. |

| Anti-cancer Therapies | Creation of novel chemotherapeutic agents targeting specific cancer types. |

| Diabetes Treatment | Exploration as a potential treatment for glycemic control in diabetes. |

Mecanismo De Acción

The mechanism by which 2-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate exerts its effects depends on its specific application. For example, in drug synthesis, the compound may interact with biological targets through binding to specific receptors or enzymes, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the intended use of the compound.

Comparación Con Compuestos Similares

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The p-tolyl group (electron-donating methyl) in the target compound contrasts with the p-nitrophenyl group (electron-withdrawing nitro) in the ethyl ester analogue . Nitro-substituted derivatives exhibit corrosion inhibition, whereas methyl-substituted variants may prioritize metabolic stability in biological applications.

Biological Activity: Rufinamide, a carboxamide analogue with a 2-fluorobenzyl group, demonstrates the significance of the triazole-carboxamide motif in central nervous system targeting . In contrast, ester derivatives like the target compound may exhibit different pharmacokinetic profiles due to esterase susceptibility. Antiproliferative activity in lung cancer cells (NCI-H522) is observed in ethyl esters with bulky 2-(phenylamino)ethyl substituents, suggesting that steric bulk at position 1 may modulate cytotoxicity .

Antimicrobial Potential: Isostructural chloro/bromo derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) show antimicrobial activity, implying that halogenation adjacent to the triazole core enhances microbial target interactions .

Structural Characterization

- NMR Data : The ¹³C-NMR spectrum of 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid (precursor to the target ester) shows signals at δ 163.1 (C=O), 140.3 (triazole C4), and 21.2 ppm (p-tolyl methyl) . The 2-fluorobenzyl ester moiety would introduce additional aromatic signals near δ 130–135 ppm (fluorinated aryl carbons) .

- Crystallography : SHELXL and ORTEP are widely used for refining triazole structures, with hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) critical for crystal packing .

Actividad Biológica

The compound 2-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the click chemistry approach, where azides and alkynes react under copper(I) catalysis to form triazoles. The specific synthesis pathway for this compound may include:

- Formation of the Triazole Ring :

- Reacting 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole with an appropriate fluorinated benzyl halide.

- Carboxylation :

- Introducing a carboxylate group through standard carboxylation reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance:

- In vitro studies showed that various triazole compounds exhibited significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL , demonstrating their effectiveness compared to established antibiotics like ciprofloxacin .

Neuroprotective Effects

Triazoles have also been investigated for their neuroprotective properties:

- A study indicated that certain triazole derivatives could inhibit neuroinflammation and protect neuronal cells from oxidative stress. Specifically, compounds were shown to block the NF-κB signaling pathway and reduce reactive oxygen species (ROS) production, enhancing their potential in treating neurodegenerative diseases .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is noteworthy:

| Compound | Target Enzyme | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| 2-Fluorobenzyl Triazole | Butyrylcholinesterase (BuChE) | 0.13 | Non-competitive inhibitor |

| Other Triazoles | Acetylcholinesterase (AChE) | 0.23 | Competitive inhibitor |

These findings suggest that the compound may have applications in treating Alzheimer's disease by modulating cholinergic signaling pathways .

Case Study 1: Neuroprotective Activity

In a controlled experiment involving scopolamine-induced memory impairment in mice, administration of a triazole derivative led to significant improvements in learning and memory tasks. The treated group showed enhanced performance compared to the control group, indicating potential therapeutic benefits for cognitive disorders .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various triazoles against clinical isolates of Staphylococcus aureus. The results demonstrated that certain derivatives had superior activity compared to standard treatments, suggesting their potential as new antimicrobial agents .

Q & A

Q. How can the synthesis of 2-fluorobenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate be optimized for improved yield and purity?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for triazole derivatives. Key parameters include:

- Reaction Conditions: Use Cu(I) catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate) in a polar solvent (e.g., DMF/H₂O) at 60–80°C for 12–24 hours.

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

- Validation: Confirm purity via HPLC and characterize using -/-NMR and high-resolution mass spectrometry (HRMS). Substituted benzyl azides and p-tolyl acetylene precursors are critical for regioselectivity .

Q. What are the best practices for determining the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Follow these steps:

- Data Collection: Use a high-intensity X-ray source (e.g., synchrotron) and a CCD detector.

- Software: Process data with SHELXL for refinement and OLEX2 for structure solution and visualization. Validate using WinGX/ORTEP for anisotropic displacement parameters .

- Metrics: Ensure R-factors () < 5% and validate hydrogen bonding/π-π stacking interactions to confirm packing stability .

Advanced Research Questions

Q. How do the 2-fluorobenzyl and p-tolyl substituents influence the compound’s biological activity (e.g., anticancer or antimicrobial effects)?

Methodological Answer: Substituent effects can be evaluated via structure-activity relationship (SAR) studies:

- Fluorine Impact: The electron-withdrawing 2-fluorobenzyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450).

- p-Tolyl Role: The methyl group on the phenyl ring improves lipophilicity, facilitating membrane penetration.

- Assays: Test in vitro against cancer cell lines (e.g., NCI-H522 lung cancer) using MTT assays. Compare with analogs lacking these substituents to isolate their contributions .

Q. How can contradictions between crystallographic data and spectroscopic results (e.g., NMR) be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state):

- Cross-Validation: Use variable-temperature NMR to detect rotamers or tautomers.

- DFT Calculations: Compare experimental NMR shifts with computed spectra (e.g., using Gaussian or ORCA) to identify dominant conformers.

- Complementary Techniques: Pair SC-XRD with solid-state NMR or IR spectroscopy to validate hydrogen bonding networks .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect its physicochemical properties?

Methodological Answer: Analyze Hirshfeld surfaces and interaction energies using CrystalExplorer :

- Key Interactions: Look for C–H···O hydrogen bonds (carboxylate to fluorobenzyl), π-π stacking between triazole and p-tolyl rings, and halogen interactions (C–F···H).

- Impact on Properties: Strong π-π stacking correlates with higher melting points and reduced solubility in nonpolar solvents.

- Refinement: Use SHELXL ’s TWIN/BASF commands to model disordered regions or twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.